2-bromo-4-fluoro-5-methyl-3-nitrobenzoic acid
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Overview
Description
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H5BrFNO4. This compound is a derivative of benzoic acid, featuring bromine, fluorine, methyl, and nitro substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-5-methyl-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Methylation: The addition of a methyl group to the benzene ring.
Each step requires specific reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions where the benzene ring is further substituted by electrophiles.
Nucleophilic Substitution: Reactions where nucleophiles replace the bromine or fluorine atoms.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can produce various substituted benzoic acids .
Scientific Research Applications
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-5-methyl-3-nitrobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In pharmaceutical research, its effects are studied based on its interaction with biological targets, such as enzymes or receptors, through binding and inhibition or activation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-3-nitrobenzoic acid
- 2-Bromo-4-methyl-5-nitrobenzoic acid
- 3-Bromo-4-fluoro-5-nitrobenzoic acid
Uniqueness
2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
2731009-69-9 |
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Molecular Formula |
C8H5BrFNO4 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.